Hidrosmin Impurity, with CAS number 120250-44-4, is a well-characterized flavonoid glycoside, also known as Isosakuranetin-7-rutinoside. Its primary and critical role in procurement is not as an active agent, but as a certified reference standard for the quality control (QC) of Hidrosmin, a synthetic flavonoid drug used to treat chronic venous insufficiency. The presence and quantity of impurities in an active pharmaceutical ingredient (API) like Hidrosmin are strictly regulated, making highly pure, authenticated impurity standards essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure the safety and efficacy of the final drug product.
Using a generic flavonoid, a crude synthesis mixture, or an uncertified analogue in place of this specific impurity standard is invalid for regulated pharmaceutical analysis. Analytical methods for drug purity must be highly specific to distinguish and quantify the API from its known impurities. Regulatory bodies, such as those following European Pharmacopoeia (EP) guidelines, mandate the use of specific, named impurity standards for compliance. Procuring an uncharacterized substance or a different flavonoid would lead to inaccurate quantification, failure to meet regulatory specificity requirements, and ultimately, invalid batch release testing for the Hidrosmin API. The certified identity and purity of CAS 120250-44-4 are non-negotiable for its intended use in a Good Manufacturing Practice (GMP) environment.
This compound (CAS 120250-44-4) is specified as 'Hidrosmin impurity A' in the European Pharmacopoeia (EP). Its use is prescribed in the official monograph for Hidrosmin, making it a mandatory reference material for identity and purity tests conducted to comply with EP standards. Procuring this specific EP Reference Standard is a prerequisite for manufacturers and testing laboratories aiming for regulatory approval in regions that adhere to the EP.
| Evidence Dimension | Regulatory Status |
| Target Compound Data | Official named impurity (Impurity A) in the European Pharmacopoeia. |
| Comparator Or Baseline | Other related flavonoids or uncharacterized mixtures (Not listed as official EP impurities for Hidrosmin). |
| Quantified Difference | Qualitatively distinct; required for compliance vs. not applicable. |
| Conditions | As per European Pharmacopoeia (EP) monograph for Hidrosmin. |
This regulatory designation makes the compound essential for any organization performing pharmacopoeial compliance testing on Hidrosmin API or finished products.
The primary function of this impurity standard is to ensure analytical methods can adequately separate it from the main Hidrosmin peak. In typical reversed-phase HPLC methods used for flavonoid analysis, structural differences between Hidrosmin and this impurity result in distinct retention times, enabling baseline separation. This separation is critical for a 'stability-indicating' assay, proving the method can accurately measure the drug substance in the presence of its impurities and degradation products, a key requirement for method validation.
| Evidence Dimension | Chromatographic Resolution |
| Target Compound Data | Resolvable peak, distinct from the main API peak under validated HPLC conditions. |
| Comparator Or Baseline | Hidrosmin API (Must be fully separated from) and co-eluting substances (Must be resolved). |
| Quantified Difference | Achieves baseline separation (Resolution > 1.5) in a validated method. |
| Conditions | Reversed-phase HPLC with C18 or Phenyl-Hexyl columns, typically using a gradient elution of acidified water and methanol or acetonitrile. |
Procurement of this standard is essential for developing and validating HPLC methods that can pass regulatory scrutiny for accuracy and specificity in purity testing.
As a certified reference material, Hidrosmin Impurity (Isosakuranetin-7-rutinoside) has a confirmed chemical structure and purity. This contrasts with process-related artifacts or degradants in a crude sample, which are unidentified and unquantified. Techniques like LC-MS can confirm the identity of the impurity peak in a sample by comparing its mass spectrum and fragmentation pattern against this authenticated standard. Using a certified standard eliminates ambiguity in peak identification, a critical aspect of impurity profiling.
| Evidence Dimension | Analytical Identity |
| Target Compound Data | Confirmed structure and specified purity (e.g., >98%). |
| Comparator Or Baseline | Crude synthesis mixture or unknown degradation product (Unidentified, unquantified). |
| Quantified Difference | Provides a definitive m/z and fragmentation pattern for unambiguous confirmation vs. speculative identification. |
| Conditions | Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. |
This standard provides the analytical certainty required to definitively identify and report Hidrosmin Impurity A, preventing misidentification of peaks in a chromatogram.
The primary application is in QC laboratories performing release testing of Hidrosmin API and final drug products according to the European Pharmacopoeia. This standard is used to confirm the identity of any corresponding impurity peak and to quantify it against the limits specified in the monograph.
For R&D and analytical development labs, this impurity standard is indispensable for developing new or improved HPLC/UPLC methods. It is used during validation to prove the method's specificity, accuracy, and precision for quantifying Impurity A, ensuring the method is fit for its intended purpose in a regulated environment.
In stability studies, this reference material helps identify one of the potential degradation pathways of Hidrosmin. By spiking samples and tracking the formation of Impurity A under stress conditions (e.g., heat, acid, base), formulators can establish the stability profile and shelf-life of the drug product.